molecular formula C19H24N2O4 B237497 GP2-114 CAS No. 130783-39-0

GP2-114

Cat. No.: B237497
CAS No.: 130783-39-0
M. Wt: 344.4 g/mol
InChI Key: MEPKHRALNXMWTH-UHFFFAOYSA-N
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Description

GP2-114 is a complex organic compound that features both phenolic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP2-114 typically involves multi-step organic reactions. The starting materials often include 3,4-dihydroxybenzaldehyde and 4-carbamylphenyl derivatives. The synthesis may involve:

    Condensation Reactions: Combining the aldehyde with an amine to form an imine intermediate.

    Reduction Reactions: Reducing the imine to form the corresponding amine.

    Functional Group Transformations: Introducing the hydroxyl and carbamyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Efficiency: Optimizing reaction conditions to maximize yield and purity.

    Catalysts: Using appropriate catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

GP2-114 can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbamyl group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and alcohols.

    Substitution Products: Ethers, esters, and amides.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action for GP2-114 involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups may participate in hydrogen bonding and electron transfer processes, while the amine group can form ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-aminoethanol: Lacks the carbamylphenyl group.

    1-(3,4-Dihydroxyphenyl)-2-(3-phenylpropylamino)ethanol: Lacks the carbamyl group.

Uniqueness

The presence of both the carbamylphenyl and dihydroxyphenyl groups in GP2-114 imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

130783-39-0

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide

InChI

InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25)

InChI Key

MEPKHRALNXMWTH-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O

Synonyms

1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol
GP 114
GP 2-114
GP 2-128
GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1)
GP 2-128 monoacetate
GP-114
GP-2-114
GP-2-128

Origin of Product

United States

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